1-(Prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a prop-2-yn-1-yl group attached to the pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Cyclocondensation: The compound can participate in cyclocondensation reactions with phenyl isothiocyanate, forming benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as the oxidizing agent in the presence of visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide are used as reagents in the presence of a base such as potassium hydroxide.
Major Products Formed:
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds share a similar prop-2-yn-1-yl group and exhibit similar reactivity in cyclocondensation reactions.
Propargyl Compounds: Compounds containing propargyl groups, such as 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole, exhibit similar chemical properties and biological activities.
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1-prop-2-ynylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h1,3,5H,4H2,(H,10,11) |
InChI Key |
DJONMNVDJQMSAG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.